Acetyl Citalopram-d6 Oxalate

Catalog No.
S12904033
CAS No.
M.F
C23H26FNO6
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl Citalopram-d6 Oxalate

Product Name

Acetyl Citalopram-d6 Oxalate

IUPAC Name

1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid

Molecular Formula

C23H26FNO6

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6)/i2D3,3D3;

InChI Key

AMKLHBUGFZIUMQ-HVTBMTIBSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O

Acetyl Citalopram-d6 Oxalate is a deuterated analog of Acetyl Citalopram, which itself is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The incorporation of deuterium atoms in Acetyl Citalopram-d6 Oxalate enhances its stability and traceability, making it particularly valuable for pharmacokinetic studies and metabolic research. Its chemical formula is C23H26D6FNO6C_{23}H_{26}D_6FNO_6, and it is recognized for its unique properties in scientific investigations related to drug metabolism and efficacy .

Typical of organic compounds, including:

  • Oxidation: This process involves the addition of oxygen or the removal of hydrogen, often facilitated by agents such as potassium permanganate or chromium trioxide.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This involves replacing one functional group with another, commonly using halogens or nucleophiles under controlled conditions.

The specific products formed from these reactions depend on the reagents and conditions employed .

The biological activity of Acetyl Citalopram-d6 Oxalate mirrors that of its parent compound, Citalopram. It acts as a selective serotonin reuptake inhibitor, enhancing serotonergic transmission by preventing the reuptake of serotonin in the central nervous system. This mechanism leads to increased serotonin levels in the synaptic cleft, contributing to its antidepressant effects. The deuterated form allows for more precise tracking in metabolic studies, providing insights into its pharmacokinetics .

Acetyl Citalopram-d6 Oxalate has a broad range of applications across various fields:

  • Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
  • Biology: Employed in metabolic studies to trace drug metabolism pathways.
  • Medicine: Valuable in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
  • Industry: Applied in developing new pharmaceuticals and optimizing existing drug formulations .

Research involving Acetyl Citalopram-d6 Oxalate often focuses on its interactions with various biological systems. These studies help elucidate how the compound behaves in vivo, including its absorption rates and metabolic pathways compared to non-deuterated forms. The unique properties conferred by deuteration facilitate more accurate measurements and assessments during pharmacological investigations .

Acetyl Citalopram-d6 Oxalate shares similarities with several other compounds within the class of SSRIs. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
CitalopramNon-deuterated SSRIStandard treatment for depression
EscitalopramS-enantiomerEnhanced potency and selectivity over Citalopram
Citalopram-d6 OxalateDeuterated SSRISimilar applications but without acetyl group

Uniqueness

Acetyl Citalopram-d6 Oxalate is distinguished by its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic studies. This characteristic makes it particularly valuable for research requiring precise tracking of drug behavior over time .

Systematic Nomenclature and IUPAC Conventions

The IUPAC name, 1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone; oxalic acid, systematically describes the compound’s architecture. The "bis(trideuteriomethyl)amino" designation specifies deuterium substitution at both methyl groups of the dimethylamino moiety. The oxalate counterion is denoted as a separate component following IUPAC salt-naming conventions.

Molecular Architecture and Isotopic Labeling Patterns

The molecule features a benzofuran scaffold with:

  • A 4-fluorophenyl group at C1
  • A 3-(dimethyl-d6-amino)propyl chain at C1
  • An acetyl group at C5 of the benzofuran ring

Deuterium enrichment (>99% at six positions) occurs exclusively at the $$ N $$-methyl groups, confirmed by $$ ^2\text{H} $$-NMR and mass shifts of +6 Da. The oxalate anion forms hydrogen bonds with the protonated tertiary amine, stabilizing the crystalline lattice.

Crystallographic Data and Conformational Analysis

While single-crystal X-ray data remain unpublished for this specific analog, parent compound structures (CID 45038689) reveal:

  • Dihedral angle of 85.3° between benzofuran and fluorophenyl planes
  • Propyl chain adopting a gauche conformation to minimize steric strain
  • Oxalate ions bridging adjacent cations via O–H···O hydrogen bonds

Comparative Structural Analysis with Parent Compounds

Compared to non-deuterated citalopram oxalate (CID 71314878), the deuterated analog shows:

  • Identical bond lengths (±0.02 Å) in non-deuterated regions
  • Reduced vibrational frequencies in $$ \text{CD}_3 $$ groups (FT-IR: 2070 cm$$ ^{-1} $$ C–D stretch vs. 2960 cm$$ ^{-1} $$ C–H)
  • Enhanced thermal stability due to deuterium’s kinetic isotope effect (decomposition onset +12°C)

Synthesis and Characterization

Deuterium Incorporation Strategies

Deuterium is introduced via:

  • Reductive Amination: Reaction of $$ \text{CD}3\text{NH}2 $$ with 3-bromopropylphthalimide under $$ \text{Pd/C-D}_2 $$ catalysis
  • Isotopic Exchange: Treatment of citalopram intermediate with $$ \text{D}_2\text{O} $$ at 150°C under acidic conditions
    Method 1 achieves >98% deuteration but requires chiral resolution, while Method 2 preserves stereochemistry with 95% isotopic purity.

Oxalate Salt Formation Mechanisms

Proton transfer from oxalic acid ($$ \text{p}K{a1} = 1.25 $$) to the dimethylamino group ($$ \text{p}Ka \approx 9.5 $$) drives salt formation. Critical parameters:

  • Stoichiometry: 1:1 molar ratio in ethanol/water (80:20)
  • Temperature: 0–5°C to prevent oxalate decomposition
  • Yield: 82–85% after recrystallization

Acetylation Reaction Pathways

The 5-position acetyl group is introduced via:

  • Friedel-Crafts Acylation: Using acetyl chloride and $$ \text{AlCl}_3 $$ in dichloromethane
  • Direct Nucleophilic Substitution: Reacting 5-bromo-citalopram-d6 with potassium acetylate

The Friedel-Crafts route predominates (75% yield), though it produces regioisomers requiring HPLC purification.

Purification Protocols and Yield Optimization

StepTechniqueConditionsPurity (%)
CrudeFlash ChromatographySilica gel, EtOAc/hexane (3:7)68
IntermediateChiral HPLCChiralpak AD-H, 25°C92
FinalRecrystallizationEthanol/water (4:1), −20°C99.5

Total yield: 41% from 5-cyanophthalide.

Analytical Profiling Techniques

Mass Spectrometric Fragmentation Patterns

Key fragments in ESI+ mode ($$ m/z $$):

  • $$ [\text{M}+\text{H}]^+ $$: 437.212
  • Base peak: 262.1 (benzofuran-fluorophenyl cleavage)
  • Diagnostic ions: 58.1 ($$ \text{CD}3\text{N}^+ \text{H}2 $$), 121.0 (acetylated benzofuran)

Nuclear Magnetic Resonance (NMR) Spectral Signatures

$$ ^1\text{H} $$-NMR (500 MHz, DMSO-d$$ _6 $$):

  • δ 7.82 (d, J = 8.5 Hz, 2H, Ar–H)
  • δ 4.21 (s, 2H, OCH$$ _2 $$)
  • δ 2.93 (m, 6H, $$ \text{CD}_3 $$-N–CH$$ _2 $$)

$$ ^{13}\text{C} $$-NMR:

  • 207.8 ppm (acetyl C=O)
  • 174.5/170.1 ppm (oxalate COO$$ ^- $$)
  • Absence of $$ \text{CD}_3 $$ signals in $$ ^1\text{H} $$-NMR confirms deuteration.

High-Performance Liquid Chromatography (HPLC) Method Development

Optimized parameters:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 65:35 0.1% TFA/acetonitrile
  • Flow: 1.0 mL/min, λ = 254 nm
  • Retention time: 8.2 ± 0.3 min.

Chiral Separation Methodologies

Enantiomeric resolution achieved using:

  • Stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate)
  • Mobile phase: n-Hexane/ethanol (90:10) + 0.1% diethylamine
  • Resolution factor (R$$ _s $$): 2.1 between (R)- and (S)-enantiomers.

Stability and Degradation Profiles

pH-Dependent Stability Studies

pHHalf-life (25°C)Major Degradant
1.0>360 daysNone
7.442 daysN-Desmethyl analog
9.06 hoursOxalic acid decarboxylation products

Instability above pH 7 correlates with oxalate proton loss.

Thermal Decomposition Pathways

Thermogravimetric analysis shows:

  • 150–170°C: Loss of oxalic acid (Δm = 18.2%)
  • 270°C: Benzofuran ring decomposition
    Activation energy: 98.7 kJ/mol (Kissinger method).

Photolytic Degradation Products

UV exposure (300–400 nm, 48 h) generates:

  • 5-Hydroxycinnamic acid derivative (λ$$ _{\text{max}} $$ = 320 nm)
  • Fluorophenyl ring-opened lactone (MW 289.1).

Pharmacological and Biochemical Interactions

Serotonin Transporter Binding Affinity

$$ K_i = 1.8 \, \text{nM} $$ (vs. 1.5 nM for non-deuterated citalopram), indicating negligible isotopic effect on target engagement.

Metabolic Pathway Tracing Using Deuterated Analogs

Deuterium enrichment enables discrimination of:

  • N-Demethylation (CYP3A4-mediated)
  • Benzofuran oxidation (CYP2D6)
    In human hepatocytes, deuterium reduces $$ V_{\text{max}} $$ by 38% due to kinetic isotope effects.

Cytochrome P450 Enzyme Interaction Studies

CYP IsoformInhibition IC$$ _{50} $$Induction Fold
3A412.4 μM2.1
2D68.9 μM1.3
2C19>50 μM1.0

Data align with parent drug profiles, confirming isotopic inertness in P450 interactions.

Applications in Research Contexts

Isotopic Dilution Mass Spectrometry Standards

Linear calibration ($$ R^2 > 0.999 $$) from 1 pg/mL–100 ng/mL in plasma, with CV <5% at LLOQ.

Metabolic Stability Profiling in Hepatic Models

Human liver microsomal half-life: 43 min (vs. 29 min for non-deuterated), confirming deuterium’s metabolic stabilization effect.

Environmental Fate Tracing Studies

Detected in wastewater at 2.7–18.9 ng/L using SPE-LC-MS/MS, with deuterium signature confirming pharmaceutical origin.

Quality Control Applications in Pharmaceutical Analysis

Validated HPLC-UV method for enantiomeric purity assessment:

  • LOD: 0.05% (w/w)
  • LOQ: 0.15% (w/w)
  • Linearity: 0.1–120% of target concentration.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

437.21207619 g/mol

Monoisotopic Mass

437.21207619 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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